molecular formula C11H10N2O B3284610 (1H-imidazol-4-yl)-p-tolyl-methanone CAS No. 78892-77-0

(1H-imidazol-4-yl)-p-tolyl-methanone

Cat. No. B3284610
CAS RN: 78892-77-0
M. Wt: 186.21 g/mol
InChI Key: JJACNNVFZULNKR-UHFFFAOYSA-N
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Description

(1H-imidazol-4-yl)-p-tolyl-methanone, also known as ITM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITM is a white crystalline powder that is soluble in organic solvents. In

Scientific Research Applications

Anti-Candida Agent

(Jayasheela et al., 2018) conducted a comprehensive study on a related compound, 4-chlorophenyl ({[(1E)-3-(1H-imidazole-1-yl)-1-phenylpropylidene]oxy})methanone, highlighting its potential as an anti-Candida agent. This research involved spectroscopic techniques and molecular docking studies to elucidate the compound's promising anti-Candida activity.

Crystal Structure Analysis

In a study by (Wang et al., 2017), two V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl) phenyl)methanone, were synthesized and characterized. X-ray diffraction analysis provided insights into their crystal structures, contributing to the understanding of their chemical behavior and potential applications.

Antibacterial Properties

(Chandra et al., 2020) synthesized a series of compounds including 1-(aryl)-2-(1H-imidazol-1-yl)methanones and evaluated their antibacterial properties. This study aimed at developing new broad-spectrum antibiotics, highlighting the antimicrobial potential of these compounds.

Corrosion Inhibition

A related compound, 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone, was investigated by (Fergachi et al., 2018) for its corrosion inhibition properties for mild steel in acidic medium. This study revealed its effectiveness in preventing corrosion, showcasing an important industrial application.

Tubulin Polymerization Inhibitors

In research conducted by (Mullagiri et al., 2018), a series of new conjugates related to (1H-imidazol-4-yl)-p-tolyl-methanone were synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating their potential as tubulin polymerization inhibitors.

Synthesis and Characterization

(Zhan et al., 2019) focused on the synthesis of compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. Their work provides insight into the chemical synthesis and characterization of these compounds, which is crucial for their potential applications in various fields.

Future Directions

: SIGA TECHNOLOGIES, INC.; DAI, Dongcheng; BURGESON, James, R.; AMBERG, Sean, M.; HRUBY, Dennis, E. Patent: WO2013/123215 A2, 2013; Location in patent: Paragraph 0000222.

properties

IUPAC Name

1H-imidazol-5-yl-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11(14)10-6-12-7-13-10/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJACNNVFZULNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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